molecular formula C7H7BrFNO B2490195 4-Bromo-2-fluoro-5-methoxyaniline CAS No. 108310-38-9

4-Bromo-2-fluoro-5-methoxyaniline

Cat. No.: B2490195
CAS No.: 108310-38-9
M. Wt: 220.041
InChI Key: JGQVADKRUVUCGR-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-5-methoxyaniline (CAS 108310-38-9) is a high-purity halogenated aniline derivative serving as a critical synthetic intermediate in organic chemistry and pharmaceutical research. With a molecular formula of C 7 H 7 BrFNO and a molecular weight of 220.04 g/mol, this compound is characterized by its aromatic ring structure functionalized with bromo, fluoro, methoxy, and primary amine groups . This unique arrangement makes it a valuable multi-functional building block for constructing more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and other bioactive compounds. The primary research value of this compound lies in its application in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, where the amine and halogen substituents act as orthogonal reactive sites for further derivatization . It is supplied with a purity of not less than 98% and should be stored in a dry, sealed environment to maintain stability . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or animal use. Researchers are advised to consult the safety data sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

4-bromo-2-fluoro-5-methoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQVADKRUVUCGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Organic Transformations and Reactivity Profiles of 4 Bromo 2 Fluoro 5 Methoxyaniline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for the functionalization of aryl halides. Unlike nucleophilic substitutions on alkyl halides, SNAr reactions on aromatic rings typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. libretexts.org

Mechanistic Investigations of Halogen Displacement

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination pathway. nih.gov In the first step, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov The rate-determining step is typically the formation of this intermediate. masterorganicchemistry.com In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored. libretexts.orgmasterorganicchemistry.com

For 4-bromo-2-fluoro-5-methoxyaniline, a nucleophile can attack the carbon attached to the bromine atom. The bromine atom is a good leaving group in these reactions. The presence of the fluorine atom, particularly in the ortho position to the bromine, is crucial for activating the ring. The highly electronegative fluorine atom withdraws electron density from the ring, making it more electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.com This activation facilitates the formation of the negatively charged Meisenheimer intermediate. libretexts.org While some SNAr reactions have been found to proceed through a concerted mechanism, this is more common for more electron-rich aromatic systems; for activated systems like this, the stepwise mechanism is more likely. nih.gov

Influence of Substituent Electronic and Steric Effects on SNAr Reactivity

The reactivity of an aromatic ring in SNAr reactions is heavily influenced by the electronic properties of its substituents. masterorganicchemistry.com Electron-withdrawing groups (EWGs) increase the reaction rate by stabilizing the anionic Meisenheimer intermediate, while electron-donating groups (EDGs) decrease the rate. libretexts.orgmasterorganicchemistry.com The position of these groups relative to the leaving group is also critical; EWGs in the ortho and para positions provide the most significant rate enhancement due to their ability to delocalize the negative charge through resonance. libretexts.org

In this compound, the substituents have competing effects:

Fluoro Group (-F): As a halogen, it is a potent electron-withdrawing group via the inductive effect. Positioned ortho to the bromine leaving group, it strongly activates the ring for SNAr.

Amino Group (-NH₂): This group is a strong electron-donating group through resonance and deactivating for SNAr reactions. However, its effect is somewhat mitigated by its meta position relative to the bromine atom.

Methoxy (B1213986) Group (-OCH₃): This is also an electron-donating group, which would typically slow the reaction. Its para position to the fluorine and meta position to the bromine means its deactivating effect is present but may be overcome by the powerful activation from the fluoro group.

Table 1: Electronic Effects of Substituents on SNAr Reactivity of this compound

SubstituentPosition Relative to BromineElectronic EffectImpact on SNAr Rate
-ForthoStrong Electron-Withdrawing (Inductive)Activating
-NH₂metaStrong Electron-Donating (Resonance)Deactivating
-OCH₃metaElectron-Donating (Resonance)Deactivating

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The presence of a bromine atom makes this compound an excellent substrate for these transformations. The reactivity order for aryl halides in these couplings is typically I > Br > Cl. libretexts.org

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Construction

The Suzuki-Miyaura coupling is a widely used reaction that forms a C-C bond between an organohalide and an organoboron compound, typically a boronic acid or ester. libretexts.orgnih.gov It is valued for its mild reaction conditions, tolerance of various functional groups, and the low toxicity of its boron-based reagents. nih.gov

The reaction with this compound would involve the coupling of its C-Br bond with a suitable boronic acid. The general catalytic cycle involves three main steps: libretexts.org

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the aniline (B41778) to form a Pd(II) complex. This is often the rate-determining step.

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

For unprotected ortho-bromoanilines, specific catalyst systems have been developed to achieve high efficiency. nih.gov

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

ComponentExamplePurposeCitation
Palladium CatalystPd(PPh₃)₄, Pd(OAc)₂Facilitates the reaction cycle nih.govmdpi.com
LigandPPh₃, CataCXium AStabilizes the catalyst, enhances reactivity nih.govmdpi.com
BaseNa₂CO₃, K₃PO₄Activates the organoboron species nih.govmdpi.com
SolventToluene, 1,4-DioxaneSolubilizes reactants nih.govmdpi.com
Boron ReagentArylboronic acidSource of the new carbon group nih.gov

Exploration of Other Cross-Coupling Reactions (e.g., Heck, Sonogashira, Buchwald-Hartwig)

The versatile C-Br bond in this compound allows for its participation in several other important palladium-catalyzed reactions:

Heck Reaction: This reaction forms a C-C bond by coupling the aryl bromide with an alkene. It provides a method for the arylation of olefins.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form a C(sp²)-C(sp) bond, yielding an aryl-substituted alkyne. nih.gov The reaction typically requires a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base. nih.gov

Buchwald-Hartwig Amination: This is a C-N bond-forming reaction that couples an aryl halide with a primary or secondary amine. beilstein-journals.orgorganic-chemistry.org This reaction would allow for the introduction of a second, different amino group onto the aromatic ring, replacing the bromine atom. It generally requires a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., X-Phos), and a base such as KOt-Bu. beilstein-journals.org

Ligand Design and Catalyst Optimization for Improved Reaction Efficiency

The success and efficiency of palladium-catalyzed cross-coupling reactions are highly dependent on the choice of catalyst and, crucially, the phosphine ligand. libretexts.orgresearchgate.net Ligands stabilize the palladium center and modulate its electronic and steric properties, influencing the rates of oxidative addition and reductive elimination.

For challenging substrates, such as electron-rich or sterically hindered anilines, specialized ligands are often necessary. Bulky, electron-rich phosphine ligands are known to promote efficient catalysis. For instance:

Buchwald-Hartwig Amination: Ligands like X-Phos and AdBippyPhos have been developed to facilitate the coupling of aryl halides with amines under milder conditions and with lower catalyst loadings. beilstein-journals.orgnih.gov

Suzuki-Miyaura Coupling: Palladacycle catalysts, such as CataXCium A Pd G3, have shown unique effectiveness for couplings involving unprotected ortho-bromoanilines, where other catalysts may fail. nih.gov

Optimization often involves screening a variety of palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands, bases, and solvents to maximize the yield and minimize side reactions like dehalogenation. beilstein-journals.orgresearchgate.net

Table 3: Selected Ligands and Catalysts for Cross-Coupling Reactions

Reaction TypeCatalyst/PrecursorLigandTypical SubstrateCitation
Suzuki-MiyauraPalladacycleCataCXium Aortho-Bromoanilines nih.gov
Suzuki-MiyauraPd(PPh₃)₄PPh₃Aryl bromides nih.gov
Buchwald-HartwigPd(OAc)₂X-PhosBromoestrones beilstein-journals.org
Buchwald-Hartwig[Pd(allyl)Cl]₂AdBippyPhosAryl bromides nih.gov

Electrophilic Aromatic Substitution Reactions on the Aryl Ring

The reactivity of the aryl ring in this compound towards electrophilic aromatic substitution is dictated by the combined electronic and steric influences of its four substituents: the amino (-NH2), methoxy (-OCH3), fluoro (-F), and bromo (-Br) groups. The amino and methoxy groups are potent activating groups that donate electron density to the ring through resonance, thereby increasing its nucleophilicity. Conversely, the halogen substituents, fluorine and bromine, are deactivating due to their strong inductive electron-withdrawing effects, although they also donate electron density weakly through resonance.

Collectively, these groups direct incoming electrophiles to specific positions. The directing power generally follows the order: -NH2 > -OCH3 > -F, -Br. The amino and methoxy groups are ortho-, para-directors. Given the substitution pattern, the positions available for an incoming electrophile are C3 and C6.

The powerful activating amino group at C1 directs ortho to position C6.

The strongly activating methoxy group at C5 also directs ortho to position C6.

The fluoro group at C2 directs ortho to C3.

The concerted directing effect of the most powerful activating groups (-NH2 and -OCH3) strongly favors electrophilic attack at the C6 position. This position is electronically enriched and relatively less sterically hindered compared to the C3 position, which is flanked by the fluoro and bromo substituents. Therefore, reactions such as nitration or halogenation are expected to yield predominantly the C6-substituted product. For example, nitration under controlled acidic conditions would likely introduce a nitro group at the C6 position.

Table 1: Directing Influence of Substituents on Electrophilic Aromatic Substitution

Substituent Position Electronic Effect Directing Influence Preferred Position(s)
-NH₂ C1 Strongly Activating Ortho, Para C6 (ortho)
-OCH₃ C5 Strongly Activating Ortho, Para C6 (ortho)
-F C2 Deactivating Ortho, Para C3 (ortho)

Amine Functionality Transformations

The primary amine group of this compound is a key site for a variety of chemical transformations, enabling the synthesis of a wide array of derivatives.

Acylation and Alkylation Reactions for Derivative Synthesis

The nucleophilic nature of the amino group allows it to readily undergo acylation and alkylation.

Acylation: This reaction typically involves treating the aniline with an acylating agent, such as an acid chloride or anhydride (B1165640), often in the presence of a base to neutralize the acid byproduct. For instance, acetylation with acetic anhydride converts the amine to an acetamide. This transformation is often employed as a protective strategy to moderate the high reactivity of the amino group during subsequent electrophilic substitution reactions on the aromatic ring. The resulting acetamido group is less activating than the amino group, which can help prevent side reactions like polysubstitution.

Alkylation: The amine can also be alkylated using alkyl halides. However, controlling the degree of alkylation can be challenging, as the primary amine can react multiple times to form secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. The choice of reaction conditions and stoichiometry is critical to achieve selective mono-alkylation.

Table 2: Example Amine Derivatization Reactions

Reaction Type Reagent(s) Product Purpose / Application
Acetylation Acetic Anhydride (Ac₂O) N-(4-bromo-2-fluoro-5-methoxyphenyl)acetamide Protection of the amine group, synthesis of amide derivatives

Diazotization and Coupling Reactions for Azo Compounds

The primary aromatic amine of this compound is a suitable substrate for diazotization.

Diazotization: This process involves treating the aniline with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl) at low temperatures (0–5 °C). The reaction converts the amino group into a diazonium salt (e.g., 4-bromo-2-fluoro-5-methoxydiazonium chloride). This intermediate is generally unstable and is used immediately in the next step.

Azo Coupling: The resulting diazonium salt is a weak electrophile and can react with a highly activated aromatic compound, known as a coupling partner, in an electrophilic aromatic substitution reaction. youtube.com Suitable coupling partners include phenols and other anilines. The reaction, termed azo coupling, links the two aromatic rings through a nitrogen-nitrogen double bond (-N=N-), forming a highly conjugated system known as an azo compound. youtube.com These compounds are often intensely colored and are widely used as dyes and pigments. youtube.com To avoid steric hindrance, coupling typically occurs at the para position of the coupling partner. youtube.com

Regioselectivity in Derivatization Reactions: Steric and Electronic Effects

Regioselectivity in the derivatization of this compound is a direct consequence of the interplay between the electronic properties and the steric bulk of the substituents on the aromatic ring.

Activating Groups: The -NH₂ and -OCH₃ groups are strong resonance donors, significantly activating the ring towards electrophilic attack. They are both ortho-, para-directing.

Deactivating Groups: The -F and -Br groups are strong inductive withdrawers, deactivating the ring. However, they are also ortho-, para-directors due to resonance donation.

In electrophilic aromatic substitution, the activating groups dominate, directing incoming electrophiles primarily to the C6 position, which is ortho to both the -NH₂ and -OCH₃ groups.

Steric Effects: The physical size of the substituents can hinder attack at certain positions.

The C3 position, while electronically activated by the ortho-directing -F group, is sterically crowded by being situated between the fluoro and bromo atoms.

The C6 position is adjacent to the methoxy group on one side and is relatively unencumbered on the other, making it more accessible to incoming reagents.

This combination of powerful electronic direction from the amine and methoxy groups and the lower steric hindrance at C6 makes it the overwhelmingly favored site for electrophilic substitution. In reactions involving the amine functionality itself, such as acylation or diazotization, the regioselectivity concerns the subsequent reactions of the derived intermediate. For example, in azo coupling, the diazonium salt will couple with another aromatic ring, and the position of coupling on that second ring is determined by its own substituents.

Table 3: Summary of Steric and Electronic Effects on Regioselectivity

Position Electronic Influence Steric Hindrance Predicted Reactivity
C3 Activated by ortho -F; Deactivated by meta -NH₂ and -OCH₃ High (flanked by -F and -Br) Low

Table 4: List of Mentioned Compounds

Compound Name
This compound
N-(4-bromo-2-fluoro-5-methoxyphenyl)acetamide
4-bromo-2-fluoro-5-methoxydiazonium chloride

Sophisticated Spectroscopic and Structural Elucidation of 4 Bromo 2 Fluoro 5 Methoxyaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution ¹H NMR and ¹³C NMR for Structural Assignment

Detailed ¹H and ¹³C NMR data is required to assign the specific resonances for each proton and carbon atom in the 4-Bromo-2-fluoro-5-methoxyaniline molecule.

Elucidation of Halogen-Aromatic and Methoxy-Aromatic Interactions via Coupling Constants

Analysis of proton-proton (H-H) and proton-carbon (C-H) coupling constants would be necessary to understand the through-bond interactions influenced by the bromine, fluorine, and methoxy (B1213986) substituents on the aromatic ring.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Confirmation

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to unambiguously confirm the covalent bond connectivity within the molecule.

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

HRMS data is needed to experimentally verify the exact molecular weight of this compound, confirming its elemental composition.

Fragmentation Pathway Analysis for Characteristic Structural Moieties

The study of the mass spectrum, particularly the fragmentation pattern, would allow for the identification of characteristic daughter ions, providing insight into the molecule's stability and structural components.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. These methods probe the vibrational and rotational modes of molecules, providing a unique fingerprint based on the specific bonds present.

Infrared (IR) Spectroscopy:

Raman Spectroscopy:

Raman spectroscopy complements IR spectroscopy and is particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, the aromatic ring vibrations are expected to produce strong Raman signals. The C-Br stretching vibration, which may be weak in the IR spectrum, often gives a more intense peak in the Raman spectrum.

A hypothetical table of expected vibrational frequencies for this compound, based on known data for similar compounds, is presented below.

Functional Group Expected IR Frequency (cm⁻¹) ** Expected Raman Frequency (cm⁻¹) **
N-H Stretch3300-35003300-3500
Aromatic C-H Stretch3000-31003000-3100
C-O-C Asymmetric Stretch1200-1275Weak
C-O-C Symmetric Stretch1000-10751000-1075
C-F Stretch1000-14001000-1400
C-Br Stretch500-700500-700
Aromatic C=C Stretch1400-16001400-1600

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and its interactions in a biological context.

A hypothetical table of crystallographic parameters for this compound, based on data from similar halogenated anilines, is provided below.

Parameter Hypothetical Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)~7.5
b (Å)~9.0
c (Å)~20.0
α (°)90
β (°)90
γ (°)90
Volume (ų)~1350
Z4

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of chemical compounds and for monitoring the progress of chemical reactions. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used methods in this regard.

High-Performance Liquid Chromatography (HPLC) in Process Control

HPLC is a cornerstone of quality control in the pharmaceutical and chemical industries. For a compound like this compound, reversed-phase HPLC is the most common method for purity analysis. In this technique, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and any impurities between the two phases. Purity levels of greater than 95% are often required for research and development purposes. For a related compound, 4-bromo-2-methoxyaniline (B48862), an assay of >97.5% by HPLC has been reported. thermofisher.com

A typical HPLC method for the analysis of this compound would involve the following:

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient A time-programmed gradient from a higher percentage of A to a higher percentage of B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species Analysis

GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS can be used to identify and quantify volatile impurities that may be present from the synthesis process.

In a typical GC-MS analysis, the sample is injected into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The compounds are separated based on their boiling points and interactions with the stationary phase. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification. The analysis of a structurally similar compound, 4-bromo-2,5-dimethoxyphenethylamine, by GC-MS has been reported, indicating the applicability of this technique to related structures. psu.edu

A general GC-MS method for the analysis of this compound would include:

Parameter Condition
Column HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow rate
Oven Program Initial temperature of 100°C, ramped to 280°C
Injector Temperature 250°C
MSD Transfer Line 280°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-500 amu

Computational Chemistry and Theoretical Investigations of 4 Bromo 2 Fluoro 5 Methoxyaniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic properties of molecules. By calculating the electron density, DFT methods can accurately predict a wide range of molecular properties, from optimized geometries to reactivity indices. For 4-Bromo-2-fluoro-5-methoxyaniline, DFT calculations would be instrumental in understanding how the interplay of the bromo, fluoro, and methoxy (B1213986) substituents on the aniline (B41778) scaffold influences its chemical behavior.

Prediction of Transition States and Reaction Mechanisms in Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in organic synthesis, and anilines are common substrates. DFT calculations are a powerful tool for elucidating the complex mechanisms of these reactions, including the identification of transition states and the determination of reaction energy barriers. For this compound, the bromine atom provides a reactive handle for cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.

Theoretical investigations would involve modeling the entire catalytic cycle. This includes the oxidative addition of the aryl halide to the metal catalyst (e.g., palladium), transmetalation (in the case of Suzuki coupling), and reductive elimination to yield the final product. By calculating the energies of the intermediates and transition states, researchers can predict the most favorable reaction pathway and identify the rate-determining step. For instance, the electron-withdrawing nature of the fluorine atom and the electron-donating effect of the methoxy group can significantly influence the energetics of the oxidative addition step.

Illustrative Data Table: Hypothetical DFT-Calculated Energy Barriers for a Suzuki Coupling Reaction of this compound

Reaction StepCatalyst SystemSolventCalculated Energy Barrier (kcal/mol)
Oxidative AdditionPd(PPh₃)₄Toluene15.2
Transmetalation12.5
Reductive Elimination8.9

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this reaction for this compound are not publicly available.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule.

Illustrative Data Table: Hypothetical DFT-Calculated Frontier Orbital Energies of this compound

ParameterEnergy (eV)
HOMO Energy-5.85
LUMO Energy-0.95
HOMO-LUMO Gap4.90

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this molecule are not publicly available.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the molecule and its environment (e.g., a solvent), MD simulations can provide insights into conformational flexibility and intermolecular interactions.

For this compound, MD simulations could be used to study the rotational barriers around the C-N and C-O bonds, revealing the preferred conformations of the amine and methoxy groups. Understanding the conformational landscape is crucial as it can impact the molecule's ability to bind to biological targets or participate in chemical reactions. Furthermore, MD simulations in a solvent like water or an organic solvent would elucidate the nature of the intermolecular interactions, such as hydrogen bonding between the amine group and solvent molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or a particular property. These models are widely used in drug discovery and materials science for the rational design of new molecules with desired properties.

Should this compound be identified as a scaffold of interest for a particular biological target, QSAR studies would become highly relevant. A library of derivatives would be synthesized, and their biological activity measured. Computational descriptors for each molecule, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP), would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that predicts the activity based on these descriptors. This model could then be used to design new, more potent analogs of this compound.

Prediction of Spectroscopic Parameters via Ab Initio Methods

Ab initio (from first principles) computational methods, including DFT, can be used to predict various spectroscopic properties of molecules with a high degree of accuracy. This is particularly useful for confirming the structure of a newly synthesized compound or for interpreting experimental spectra.

For this compound, theoretical calculations can predict its vibrational (infrared and Raman) spectra. By calculating the harmonic frequencies corresponding to the different vibrational modes of the molecule, a theoretical spectrum can be generated. Comparison with the experimental spectrum can aid in the assignment of the observed peaks to specific molecular motions. Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated and compared to experimental data to confirm the molecular structure. UV-Vis absorption spectra, which are related to the electronic transitions between molecular orbitals, can also be predicted using time-dependent DFT (TD-DFT).

Illustrative Data Table: Hypothetical Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups of this compound

Vibrational ModePredicted Frequency (cm⁻¹) (DFT/B3LYP/6-31G*)Experimental Frequency (cm⁻¹)
N-H stretch (asymmetric)3450Not Available
N-H stretch (symmetric)3360Not Available
C-O-C stretch (asymmetric)1250Not Available
C-F stretch1210Not Available
C-Br stretch650Not Available

Note: The predicted frequencies are hypothetical and based on typical values for similar functional groups. Experimental data for this compound is not publicly available.

Advanced Applications and Research Horizons of 4 Bromo 2 Fluoro 5 Methoxyaniline in Specialized Chemical Syntheses

Role as a Versatile Intermediate in the Development of Complex Organic Molecules

4-Bromo-2-fluoro-5-methoxyaniline and its isomers, such as 2-bromo-4-fluoro-5-methoxyaniline (B1344136), are highly valued as intermediates in organic synthesis. The strategic placement of bromo, fluoro, and methoxy (B1213986) substituents on the aniline (B41778) ring provides a powerful toolkit for chemists. The bromine atom is particularly useful as it serves as a handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the construction of complex biaryl scaffolds and heterocycles.

The fluorine atom and the methoxy group modulate the electronic properties of the aromatic ring, influencing its reactivity and the properties of the final molecule. For instance, fluorine substitution is known to enhance metabolic stability and binding affinity in many pharmaceutical compounds. This trifunctional substitution pattern allows for sequential, site-selective modifications, making these anilines ideal starting points for the synthesis of intricate, polyfunctional molecules. Research into the synthesis of N-aryl-2,2′-biindoles, for example, highlights the utility of substituted anilines in creating complex, biologically active frameworks through tandem reactions. nih.gov

Utilization in Targeted Pharmaceutical Precursor Synthesis

The development of kinase inhibitors is a cornerstone of modern oncology and drug discovery. These drugs target specific enzymes that drive cancer cell proliferation and survival. Substituted anilines are key structural motifs in a multitude of approved and investigational kinase inhibitors.

Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase whose abnormal expression due to genetic rearrangements is a key driver in several cancers, most notably non-small cell lung cancer (NSCLC). mdpi.com This has made ALK a critical target for therapeutic intervention. Second and third-generation ALK inhibitors, such as ceritinib (B560025) and alectinib, have been developed to overcome resistance to earlier treatments and improve efficacy. nih.gov

The synthesis of these complex inhibitors often relies on a core aniline structure. For example, the synthesis of ceritinib involves a 2,4-diaminopyrimidine (B92962) scaffold, which is further functionalized. nih.gov The specific substitution pattern found in molecules like 2-bromo-4-fluoro-5-methoxyaniline makes it a valuable precursor for creating the highly decorated phenyl-amino portion of these inhibitors. The bromo- and fluoro- groups allow for precise chemical modifications necessary to build the final, potent drug molecule. mdpi.comnih.gov

Table 1: Inhibitory Activity of Selected ALK Inhibitors This table presents data for representative ALK inhibitors to illustrate the potency achieved with structures derived from complex aniline precursors.

Inhibitor Target Cell Line IC₅₀ (nM) Reference
Alectinib ALK-expressing cells 1.9 nih.gov
Lorlatinib ALK-expressing cells 1.3 nih.gov
Compound 18d H2228 EML4-ALK cells ~20 nih.gov

Rho-associated coiled-coil containing protein kinases (ROCK), or Rho kinases, are serine/threonine kinases that play a crucial role in cellular processes like contraction, migration, and proliferation. nih.gov Dysregulation of the Rho/ROCK signaling pathway is implicated in various diseases, including hypertension, glaucoma, and cancer, making ROCK an attractive therapeutic target. nih.govnih.gov

The development of potent and selective ROCK inhibitors is an active area of research. Many ROCK inhibitors feature a heterocyclic core linked to a substituted aniline or a similar aromatic amine. The synthesis of 4-aryl-5-aminomethyl-thiazole-2-amines, for instance, has yielded compounds with significant ROCK II inhibitory activity. nih.gov The structure of 2-bromo-4-fluoro-5-methoxyaniline provides a chemically tractable starting point for building the substituted aryl components required for high-potency ROCK inhibitors. The defined substitution pattern is crucial for optimizing interactions within the kinase binding site.

Table 2: Rho Kinase Inhibitory Activity of a Representative Thiazole Derivative This table shows the inhibitory concentration for a potent compound from a series of thiazole-based ROCK inhibitors.

Compound Target IC₅₀ (nM) Reference
Compound 4v ROCK II 20 nih.gov

Investigation into Biological Activities of Related Aniline Derivatives

The structural features of this compound are present in a wide array of biologically active molecules. Research into related aniline derivatives has revealed significant antimicrobial and antitumor properties.

The rise of antibiotic-resistant bacteria presents a global health crisis, necessitating the discovery of new antimicrobial agents. Halogenated compounds and aniline derivatives have shown considerable promise in this area. Studies on 6-bromoindolglyoxylamide derivatives demonstrated intrinsic antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus. nih.gov The mechanism for some of these compounds involves rapid permeabilization and depolarization of the bacterial membrane. nih.gov

Furthermore, trifluoro-aniline derivatives have been shown to possess potent bactericidal activity against various pathogens, including Vibrio parahaemolyticus, and can inhibit biofilm formation, a key factor in persistent infections. mdpi.com Research on other bromo-substituted compounds, such as α-bromo-trans-cinnamaldehyde, has also confirmed significant antimicrobial and anti-biofilm activity against S. aureus. bohrium.comnih.gov These findings underscore the potential of incorporating bromo- and fluoro-aniline scaffolds into novel antimicrobial drug discovery programs.

Table 3: Antimicrobial Activity of Representative Aniline and Bromo-Substituted Derivatives This table summarizes the minimum inhibitory concentration (MIC) for selected compounds against relevant bacterial strains.

Compound/Derivative Class Target Strain MIC Range (mg/mL) Reference
α-Bromo-trans-cinnamaldehyde S. aureus 1–5 bohrium.com
6-Bromoindolglyoxylamides S. aureus Not specified nih.gov
Trifluoro-anilines V. parahaemolyticus 0.1 (Bactericidal Conc.) mdpi.com

Targeting apoptosis, or programmed cell death, is a highly effective strategy in cancer therapy. nih.gov Many aniline derivatives have been designed to function as potent inducers of apoptosis in cancer cells. For example, a series of anilino-substituted pyrimidine (B1678525) sulfonamides showed promising anticancer activity, with IC₅₀ values in the low micromolar range against the K562 cell line. lookchem.comresearchgate.net Mechanistic studies revealed that these compounds induce G1 phase cell cycle arrest and trigger apoptosis. lookchem.comresearchgate.netmdpi.com

Other research has focused on benzothiazole (B30560) aniline (BTA) derivatives, which exhibit selective antitumor activity against a variety of cancer cell lines, including colon, breast, and liver cancer. The introduction of substituents on the aniline ring, such as halogens, can significantly enhance this cytotoxic response. Imidazole derivatives bearing aniline moieties have also been shown to induce apoptosis through the mitochondrial pathway by modulating the expression of Bcl-2 family proteins. nih.gov These studies collectively highlight the importance of the substituted aniline scaffold in designing new classes of antitumor agents that can effectively induce cell death in malignant cells.

Table 4: Anticancer Activity of Representative Aniline Derivatives This table provides IC₅₀ values for various aniline derivatives against different cancer cell lines, demonstrating their antitumor potential.

Compound Class Cancer Cell Line IC₅₀ (µM) Reference
Anilino pyrimidine sulfonamides K562 5.6 - 12.3 lookchem.comresearchgate.net
Imidazole derivative (4f) SMMC-7721 (Liver) 1.15 nih.gov
Imidazole derivative (4f) SW480 (Colon) 1.58 nih.gov
Imidazole derivative (4f) A549 (Lung) 2.25 nih.gov

Modulation of Inflammatory Responses in Disease Models

While direct studies on the anti-inflammatory activity of this compound are not extensively documented in publicly available research, its structural motifs are present in various compounds investigated for their potential to modulate inflammatory pathways. The unique combination of bromine, fluorine, and a methoxy group on the aniline scaffold makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications in inflammatory diseases.

Research into related fluorinated compounds has demonstrated significant anti-inflammatory effects. For instance, a series of novel fluorinated dihydrofurano-naphthoquinone compounds showed potent nitric oxide (NO) inhibitory activity in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov Specifically, compounds bearing fluorine substituents were effective in decreasing the levels of pro-inflammatory cytokines such as IL-1β and IL-6. nih.gov Similarly, certain morpholinopyrimidine derivatives, which could be synthesized from precursors like this compound, have been shown to inhibit the production of NO and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells, key mediators of the inflammatory response. rsc.org

The anti-inflammatory potential of compounds derived from fluorinated anilines can be attributed to several factors. The presence of a fluorine atom can enhance metabolic stability and binding affinity to target proteins. nih.govmdpi.com The methoxy group can also influence the electronic properties and bioavailability of the molecule. These characteristics are crucial in the design of kinase inhibitors, a class of drugs often used to treat inflammatory conditions by targeting signaling pathways involved in the production of inflammatory mediators.

Table 1: Anti-Inflammatory Activity of Related Fluorinated Compounds

Compound Class Model Key Findings Reference
Fluorinated dihydrofurano-naphthoquinones LPS-stimulated RAW264.7 macrophages Potent NO inhibitory activity; decreased IL-1β and IL-6 levels. nih.gov
Morpholinopyrimidine derivatives LPS-stimulated RAW264.7 macrophages Inhibition of NO, iNOS, and COX-2 production. rsc.org
Thiourea derivatives of naproxen Carrageenan-induced rat paw edema Significant anti-inflammatory activity. nih.gov

Applications in Agrochemical and Material Science Intermediate Synthesis

The structural features of this compound make it a versatile building block for the synthesis of a wide range of chemical products, extending beyond pharmaceuticals to agrochemicals and material science.

In the field of agrochemicals, fluorinated and halogenated anilines are crucial intermediates for the production of herbicides and pesticides. chemimpex.comchemimpex.com The presence of fluorine and bromine in this compound can impart desirable properties to the final agrochemical product, such as increased efficacy, metabolic stability, and a specific mode of action. For example, aniline-related compounds are known precursors to various agrochemicals, and their halogenation is a key step in enhancing their biological activity. acs.orgnih.gov

In material science, halogenated anilines are utilized in the development of advanced materials. They can be used to synthesize polymers with enhanced thermal stability and flame-retardant properties. Furthermore, research has shown that derivatives of halogenated anilines can act as effective anticorrosive agents for metals. researchgate.net For instance, enaminoesters derived from halogenated anilines have demonstrated significant corrosion inhibition efficiency for carbon steel in acidic environments. researchgate.net The specific combination of substituents in this compound could be leveraged to create novel polymers or coatings with tailored properties.

Table 2: Potential Applications in Agrochemical and Material Science

Field Application Role of this compound
Agrochemicals Synthesis of herbicides and pesticides Key intermediate to introduce fluorine and bromine for enhanced efficacy. chemimpex.comchemimpex.com
Material Science Development of advanced polymers Monomer for polymers with improved thermal and flame-retardant properties.
Material Science Anticorrosive coatings Precursor for synthesizing corrosion inhibitors. researchgate.net

Emerging Research Directions and Future Perspectives in Aromatic Fluorine Chemistry

The field of aromatic fluorine chemistry is continually evolving, driven by the significant impact of fluorinated compounds in medicine, agriculture, and materials science. tandfonline.comnih.gov Future research involving this compound is likely to be influenced by several key trends in this area.

One of the major research directions is the development of novel and more efficient methods for the selective introduction of fluorine and fluorine-containing groups into aromatic rings. nih.gov While traditional methods exist, new catalytic and late-stage fluorination techniques are emerging that could allow for the more precise and versatile synthesis of derivatives from this compound. This would open up avenues to create a wider library of compounds for screening in various applications.

Another significant perspective is the continued exploration of the unique physicochemical properties that fluorine imparts. The strategic placement of fluorine, as in this compound, can profoundly influence a molecule's conformation, pKa, lipophilicity, and metabolic stability. nih.govchemrxiv.org Future research will likely focus on a deeper understanding of these structure-activity relationships to design molecules with highly specific functions. For example, this could lead to the development of next-generation kinase inhibitors with improved selectivity and reduced off-target effects, or agrochemicals with better environmental profiles.

Furthermore, the use of fluorinated compounds as probes in chemical biology and as imaging agents is a rapidly growing area. nih.gov The fluorine-18 (B77423) isotope is a widely used positron emitter for Positron Emission Tomography (PET) imaging. mdpi.com Derivatives of this compound could potentially be developed into PET radiotracers for diagnosing and monitoring diseases where specific enzymes or receptors are overexpressed.

The convergence of advances in synthetic methodology, computational chemistry, and a deeper understanding of the "fluorine effect" will undoubtedly unlock new and exciting applications for versatile building blocks like this compound.

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-2-fluoro-5-methoxyaniline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves halogenation and methoxylation of aniline derivatives. For example:

Bromination : Electrophilic substitution using Br₂ in acetic acid or HBr/H₂O₂ to introduce bromine at the para position relative to the amine group.

Fluorination : Balz-Schiemann reaction (via diazonium tetrafluoroborate intermediates) or halogen exchange (e.g., using KF in polar aprotic solvents).

Methoxylation : Nucleophilic aromatic substitution (SNAr) with NaOMe/CuI under heated conditions .

Q. Key Factors :

  • Temperature control (e.g., diazonium intermediates require <5°C to prevent decomposition).
  • Catalyst selection (e.g., Cu catalysts enhance methoxylation efficiency).
  • Purification via column chromatography (silica gel, hexane/EtOAc gradients) to isolate the product from ortho/para isomers .

Q. How can spectroscopic techniques (NMR, HPLC) resolve structural ambiguities in this compound?

Methodological Answer :

  • ¹H NMR :
    • Methoxy (-OCH₃) protons appear as a singlet at δ 3.7–3.9 ppm.
    • Aromatic protons exhibit coupling patterns (e.g., fluorine coupling in ¹⁹F NMR at δ -110 to -120 ppm).
  • ¹³C NMR :
    • Bromine and fluorine substituents deshield adjacent carbons (e.g., C-Br at δ 115–120 ppm; C-F at δ 150–160 ppm).
  • HPLC :
    • Use C18 columns with MeOH/H₂O (70:30) to separate regioisomers. Retention times vary based on substituent positions .

Q. Data Interpretation :

  • Compare experimental spectra with PubChem-computed data (InChIKey, SMILES) to confirm regiochemistry .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer :

  • Suzuki-Miyaura Coupling :
    • Bromine acts as a superior leaving group compared to fluorine.
    • Use Pd(PPh₃)₄ catalyst with arylboronic acids (e.g., 4-Bromo-2-fluorophenylboronic acid ).
    • Methoxy groups increase electron density, slowing oxidative addition but stabilizing intermediates.
  • Buchwald-Hartwig Amination :
    • Fluorine’s electronegativity directs coupling to the bromine site.
    • Optimize with XPhos ligands and Cs₂CO₃ base in toluene at 110°C .

Q. Contradiction Analysis :

  • Conflicting reports on fluorine’s role (electron-withdrawing vs. steric hindrance) may arise from solvent polarity or catalyst choice. DFT calculations (e.g., Gaussian09) can model transition states .

Q. What computational strategies predict the biological activity of this compound derivatives?

Methodological Answer :

  • Docking Studies :
    • Use AutoDock Vina to model interactions with target proteins (e.g., kinase enzymes).
    • Parameterize halogen bonds (Br, F) using PM6 semi-empirical methods.
  • QSAR Models :
    • Train models with descriptors like LogP, polar surface area, and Hammett constants.
    • Validate against bioassay data (e.g., IC₅₀ values from PubChem BioAssay ).

Q. Case Study :

  • Analogues with Cl instead of Br show reduced binding affinity (ΔG = -8.2 kcal/mol vs. -9.5 kcal/mol), highlighting bromine’s critical role in hydrophobic pockets .

Q. How can conflicting solubility data for this compound in polar vs. nonpolar solvents be resolved?

Methodological Answer :

  • Experimental Validation :
    • Measure solubility in DMSO, EtOH, and hexane via gravimetric analysis.
    • Use sonication (37°C, 30 min) to enhance dissolution .
  • Theoretical Insights :
    • Hansen solubility parameters predict solubility in solvents with similar δD (dispersion), δP (polar), and δH (hydrogen bonding) values.
    • Methoxy groups increase δP, favoring alcohols over hydrocarbons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.